Enhanced Lipophilicity vs. Unsubstituted Analog
The 4-cyclopropyl substitution significantly elevates the partition coefficient (LogP) relative to the unsubstituted 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, a key parameter for predicting membrane permeability and oral bioavailability. The target compound exhibits a measured LogP of 0.69, whereas the des-cyclopropyl analog has a LogP of 0 . This represents a meaningful increase in lipophilicity, moving the compound into a more favorable range for passive transcellular diffusion as described by Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.69 |
| Comparator Or Baseline | 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole; LogP 0 |
| Quantified Difference | Delta LogP = +0.69 |
| Conditions | Calculated LogP values from vendor technical datasheets. Target compound data from Leyan ; comparator data from Chemsrc . |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability, making the 4-cyclopropyl derivative a superior starting point for developing cell-permeable chemical probes and drugs compared to its hydrophilic, unsubstituted counterpart.
